Terlipressin-d5

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Terlipressin-d5 is a stable isotope-labeled (deuterated) analog of terlipressin, a synthetic 12-amino acid peptidomimetic prodrug of lysine-vasopressin. In the unlabeled form, terlipressin acts as a vasopressin V1 receptor agonist with twice the selectivity for V1 over V2 receptors, and is FDA-approved (as TERLIVAZ®) for improving kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function.

Molecular Formula C56H82N16O19S2
Molecular Weight 1352.5 g/mol
Cat. No. B12425022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlipressin-d5
Molecular FormulaC56H82N16O19S2
Molecular Weight1352.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;;
InChIKeyWNFVFDPQEHRNTC-KFEHQBTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terlipressin-d5 for Analytical Reference Standard Procurement: Compound Class and Core Characteristics


Terlipressin-d5 is a stable isotope-labeled (deuterated) analog of terlipressin, a synthetic 12-amino acid peptidomimetic prodrug of lysine-vasopressin [1]. In the unlabeled form, terlipressin acts as a vasopressin V1 receptor agonist with twice the selectivity for V1 over V2 receptors, and is FDA-approved (as TERLIVAZ®) for improving kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function [2]. The -d5 isotopologue incorporates five deuterium atoms at the phenylalanine residue (Terlipressin-Phe(d5)), yielding a molecular weight of approximately 1352.5 g/mol (diacetate salt), which provides a +5 Da mass shift relative to the unlabeled terlipressin free base (MW ~1227.38 g/mol) for unambiguous mass spectrometric differentiation [1]. This compound is formulated as a research-use-only analytical reference standard and is not intended for therapeutic administration .

Why Unlabeled Terlipressin, Structural Analogs, or 13C/15N Isotopologues Cannot Substitute for Terlipressin-d5 in Validated Bioanalytical Assays


Terlipressin-d5 belongs to a narrowly defined functional class — stable isotope-labeled internal standards (SIL-IS) — where substitution is analytically consequential. In LC-MS/MS bioanalysis, SIL-IS compounds compensate for variability introduced during sample extraction, chromatographic separation, and ionization by co-eluting with the target analyte and experiencing identical matrix effects . Non-isotopic structural analogs (e.g., vasopressin or desmopressin derivatives) differ in extraction recovery, retention time, and ionization efficiency, failing to track the analyte through all analytical steps and producing systematic quantification bias. Among isotopologues, 13C- and 15N-labeled variants are generally preferred over deuterated versions because deuterium labeling can introduce chromatographic retention time shifts due to the inverse isotope effect in reversed-phase LC, potentially causing differential matrix effects between the IS and the analyte . However, when 13C/15N analogs are unavailable or cost-prohibitive, a well-characterized deuterated analog with ≥3 deuterium atoms at chemically stable positions (e.g., aromatic ring protons) remains a viable and regulatory-acceptable SIL-IS, provided that method validation demonstrates co-elution and equivalent matrix effect compensation [1]. For terlipressin specifically, the availability of Terlipressin-Phe(d5) with five deuterium atoms on the phenyl ring — a chemically inert labeling site not prone to H/D back-exchange — addresses the key limitation of labile deuterium placement seen in inferior deuterated analogs .

Quantitative Differentiation Evidence for Terlipressin-d5 vs. Closest Analogs and Alternatives


Mass Spectrometric Specificity: Deuterium-Induced +5 Da Mass Shift vs. Unlabeled Terlipressin

Terlipressin-d5 (Terlipressin-Phe(d5) Diacetate Salt) provides a molecular ion mass shift of +5 Da relative to unlabeled terlipressin free base. The target compound has a molecular weight of approximately 1352.5 g/mol (diacetate salt), compared to ~1227.38 g/mol for unlabeled terlipressin free base [1]. In LC-MS/MS selected reaction monitoring (SRM/MRM), this mass difference ensures that the IS and analyte precursor-to-product ion transitions are fully resolved by the quadrupole mass analyzer, eliminating cross-talk (isotopic interference) between the IS and analyte channels. The +5 Da shift exceeds the minimum recommended 3–4 Da threshold for minimizing cross-talk in deuterated SIL-IS . This is a structured, inherent property of the molecule and does not depend on assay conditions.

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Deuterium Labeling Site Stability: Phenyl-d5 vs. Labile Deuterium Positions

Terlipressin-d5 carries all five deuterium atoms on the phenyl ring of the phenylalanine residue (Terlipressin-Phe(d5)), as confirmed by the isomeric SMILES notation showing [2H] labeling exclusively at aromatic carbon positions . This is a chemically inert labeling site where C-D bonds are not susceptible to proton exchange under typical bioanalytical sample preparation conditions (aqueous buffers, pH 2–10, room temperature). In contrast, deuterium placement at exchange-labile positions such as amine (-NH2), carboxyl (-COOH), or hydroxyl (-OH) groups leads to rapid and unpredictable deuterium loss via H/D back-exchange, which alters the effective mass shift and degrades quantification accuracy . For terlipressin, which contains multiple exchangeable amide and amine protons in its 12-amino acid structure, phenyl ring deuteration avoids this entire failure mode.

deuterium-hydrogen exchange isotope labeling strategy internal standard stability

Clinical Differentiation Evidence for the Unlabeled Parent Compound (Terlipressin) as Context for Method Targeting

While Terlipressin-d5 is exclusively an analytical reference standard, the clinical performance of its unlabeled parent compound defines the therapeutic context in which the IS is deployed. In the Phase 3 CONFIRM trial, terlipressin demonstrated an HRS-AKI reversal rate of 43% (60/141) compared to 17% (13/75) for placebo (p < 0.001) [1]. A pooled analysis of CONFIRM, REVERSE, and OT-0401 studies reported HRS reversal rates of 33.6% for terlipressin vs. 16.8% for placebo across 598 patients [2]. Population PK modeling in HRS patients (n=69) established a terlipressin clearance of 27.4 L/h and an active metabolite (lysine-vasopressin) clearance of 318 L/h for a typical 86 kg patient [3]. The clinical use of terlipressin in critically ill HRS patients with hepatic impairment creates particularly challenging bioanalytical matrices (plasma with elevated bilirubin, protein-bound uremic toxins, and co-administered albumin), where the need for a robust, closely matched SIL-IS is amplified — precisely the gap Terlipressin-d5 fills for laboratories quantifying terlipressin in these complex matrices.

hepatorenal syndrome HRS-AKI reversal terlipressin clinical efficacy CONFIRM trial

Quantitative Method Validation Context: Terlipressin LC-MS/MS Assay Requirements Driving SIL-IS Procurement

Multiple published analytical methods for terlipressin quantification highlight the need for high-purity reference standards and internal standards to meet ICH Q2(R2) validation criteria. A stability-indicating RP-HPLC-PDA method developed under Quality by Design (QbD) principles for terlipressin injectable dosage forms was validated per ICH Q2(R2) guidelines, demonstrating that terlipressin is susceptible to acid, alkaline, oxidative, photochemical, and thermal degradation, yielding up to 11 distinct degradation products [1]. For LC-MS/MS methods quantifying terlipressin in biological matrices, the use of a SIL-IS is considered best practice per bioanalytical method validation guidance (FDA, EMA), as SIL-IS normalizes for extraction recovery variability (>60% recovery with CV <15% reported for peptide LC-MS/MS methods in urine) [2]. Terlipressin-d5 enables method developers to meet the validation requirements for accuracy (±15% of nominal, ±20% at LLOQ) and precision (CV ≤15%, ≤20% at LLOQ) by providing a chemically matched co-eluting IS that corrects for matrix-dependent ion suppression/enhancement.

ICH Q2(R2) validation RP-HPLC method stability-indicating assay pharmacopeial reference standard

Isotopic Purity and Supply Specification vs. Competing Deuterated Vasopressin-Derived IS Products

Commercially available Terlipressin-d5 (as Terlipressin-Phe(d5) Diacetate Salt) is supplied with a specified isotopic enrichment of >98 atom% D . This specification exceeds the practical threshold for SIL-IS use, where isotopic impurities (unlabeled carryover) below 5% are generally considered acceptable but lower impurity levels improve assay sensitivity at the LLOQ by reducing background signal in the analyte channel. In the broader vasopressin-derived SIL-IS market, deuterated arginine vasopressin-d5 (AVP-d5) is available with ≥98 atom% D purity and molecular weight of ~1089.26 g/mol [1], while desmopressin-d5 serves as IS for desmopressin quantification in plasma and urine . However, none of these alternative vasopressin-family deuterated IS products can substitute for Terlipressin-d5 when the analytical target is terlipressin itself, because AVP-d5 and desmopressin-d5 differ fundamentally in amino acid sequence (AVP: 9 amino acids with Arg at position 8; desmopressin: 1-deamino-8-D-arginine vasopressin; terlipressin: 12 amino acids with N-terminal triglycyl extension and Lys at position 8), resulting in different chromatographic retention, extraction behavior, and MS/MS fragmentation patterns.

isotopic enrichment Certificate of Analysis reference standard purity procurement specification

Best Research and Industrial Application Scenarios for Terlipressin-d5 Procurement


Validated LC-MS/MS Bioanalytical Method Development for Terlipressin Pharmacokinetic Studies

In drug development and clinical pharmacology, quantitative LC-MS/MS assays for terlipressin in human plasma require a SIL-IS to meet regulatory accuracy (±15%) and precision (CV ≤15%) criteria per ICH M10 and FDA/EMA bioanalytical method validation guidance. Terlipressin-d5 serves as the chemically matched co-eluting IS, compensating for extraction recovery variability and matrix-dependent ion suppression in complex biological samples such as cirrhotic plasma with elevated bilirubin. The population PK of terlipressin — characterized by rapid clearance (27.4 L/h), short half-life (~42–51 min), and steady-state plasma concentrations in the low ng/mL range (1.69–5.55 ng/mL) — demands a highly sensitive and precise assay, where a structurally identical SIL-IS minimizes quantification bias [1][2].

Therapeutic Drug Monitoring (TDM) Assay Establishment for Terlipressin in Hepatorenal Syndrome Patients

Terlipressin is FDA-approved for improving kidney function in HRS patients, with treatment response critically dependent on adequate dosing (94.9% of HRS reversal patients received >12 doses in pooled analyses) [1]. Inter-patient PK variability in decompensated cirrhosis — driven by differences in hepatic metabolism, renal function, and albumin levels — creates a clinical rationale for TDM. Terlipressin-d5 enables clinical laboratories to develop and validate TDM assays that accurately quantify terlipressin in real-world patient samples, supporting dose optimization and minimizing the risk of serious adverse events including respiratory failure (boxed warning on TERLIVAZ labeling) [2].

Pharmaceutical Quality Control and Stability-Indicating Method Development for Terlipressin Drug Products

Terlipressin is not yet included in any official pharmacopeial monograph, and existing stability-indicating methods are limited [1]. Under ICH Q2(R2) guidelines, terlipressin drug product manufacturers and QC laboratories require high-purity reference standards to develop and validate stability-indicating assays. Terlipressin is susceptible to multiple degradation pathways (acid, alkaline, oxidative, photolytic, and thermal), producing up to 11 distinct degradation products [1]. Terlipressin-d5 serves as a mass-differentiated internal standard in LC-MS-based impurity profiling, enabling selective quantification of the active pharmaceutical ingredient in the presence of co-eluting degradation products — a task that non-isotopic internal standards cannot reliably achieve due to potential co-elution interference.

Forensic and Anti-Doping Analysis for Peptide Hormone Detection

As a synthetic vasopressin analog with potential for misuse in sports (vasoconstrictor effects altering hemodynamics), terlipressin falls within the scope of peptide hormone screening in anti-doping programs. LC-MS/MS methods employing SIL-IS are the gold standard for confirmatory analysis of prohibited peptides in urine and plasma, where detection limits in the sub-ng/mL range are required and matrix effects from endogenous urine components are significant [1]. Terlipressin-d5 provides the isotopic differentiation necessary for unambiguous identification and quantification of terlipressin in doping control samples, where legal defensibility demands the highest level of analytical specificity.

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